Clorhidrato de 2-amino-N-metil-N-(2,2,2-trifluoroetil)acetamida

Descripción general

Descripción

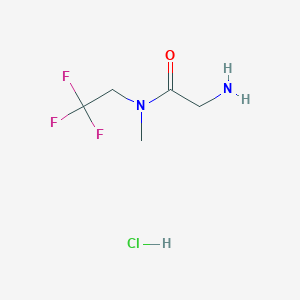

2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C5H10ClF3N2O and its molecular weight is 206.59 g/mol. The purity is usually 95%.

The exact mass of the compound 2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Fluralaner

Fluralaner: es un insecticida veterinario de amplio espectro novedoso que ha ganado atención en la industria farmacéutica. El compuesto Clorhidrato de 2-amino-N-metil-N-(2,2,2-trifluoroetil)acetamida sirve como un intermedio clave en la síntesis de Fluralaner . Este insecticida opera interfiriendo con los canales de iones de cloruro regulados por el ácido gamma-aminobutírico (GABA), lo que lo distingue de otras clases de insecticidas debido a su estructura molecular única y su sitio de acción .

Síntesis de Amidas de Isoxazolina Indolizina

En el campo de la química orgánica, este compuesto se utiliza como reactivo en la síntesis de amidas de isoxazolina indolizina . Estas amidas son de interés debido a sus potenciales actividades biológicas y su uso en la creación de nuevas moléculas con posibles aplicaciones terapéuticas.

Química Farmacéutica

El compuesto participa en la preparación de diversos productos farmacéuticos. Se destaca particularmente por su papel en la síntesis de ingredientes activos utilizados en medicamentos y productos agroquímicos . Su estabilidad como sal lo convierte en un intermedio valioso en estos procesos.

Investigación Agroquímica

En la investigación agroquímica, las propiedades únicas del compuesto se utilizan para desarrollar nuevos pesticidas y herbicidas. Su eficacia y perfil de seguridad lo convierten en un candidato para crear productos químicos agrícolas más respetuosos con el medio ambiente y sostenibles .

Mecanismo De Acción

Target of Action

It is known that this compound plays a critical role in the structure and function of fluralaner , which is highly effective against various parasites in animals .

Mode of Action

It is known that the amide functionality of this compound enables it to engage in various chemical reactions, facilitating the introduction of diverse functional groups and the modulation of biological properties .

Biochemical Pathways

It is known that this compound is a key intermediate in the synthesis of fluralaner , a new broad-spectrum veterinary insecticide .

Pharmacokinetics

It is known that these properties impact the compound’s pharmacokinetic behavior, affecting its absorption, distribution, metabolism, and excretion within biological systems .

Action Environment

It is known that this compound is usually stable in the form of salt , suggesting that its stability may be influenced by the presence of certain ions in the environment.

Actividad Biológica

2-Amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (commonly referred to as 2-ANTA HCl) is a chemical compound with significant potential in various fields, particularly in pharmaceuticals and agrochemicals. This article delves into its biological activity, synthesis, applications, and relevant research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 192.57 g/mol

- Solubility : Very soluble in water (14.7 mg/ml) .

The compound features a trifluoroethyl group that significantly influences its chemical behavior and potential biological interactions .

Applications in Synthesis

2-ANTA HCl is primarily utilized as a reactant in organic synthesis. Its role as an amide coupling agent is fundamental in forming peptide bonds, which are essential for protein synthesis . Moreover, it has been documented in the preparation of isoxazoline indolizine amides, which are associated with various biological activities .

Synthesis Examples

The synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide typically involves:

- Reaction with Trifluoroethylamine : Glycine protected by an N-phthalyl group reacts with trifluoroethylamine to form an amide.

- Deprotection : Removal of the protective group yields the crude product which can be converted into the hydrochloride salt .

Case Studies

-

Fluralaner Synthesis : The synthesis of fluralaner from 2-ANTA HCl demonstrates the compound's utility in developing effective insecticides that are safe for mammals while exhibiting high insecticidal activity .

Compound Mechanism of Action Application Fluralaner GABA receptor interference Veterinary insecticide - Potential Biological Activities : Although specific mechanisms for 2-ANTA HCl remain uncharacterized, its structural similarities to other biologically active compounds suggest potential pharmacological applications that warrant further investigation .

Safety and Handling

As classified by OSHA standards, 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is considered hazardous and requires appropriate safety measures during handling to mitigate any risks associated with exposure .

Propiedades

IUPAC Name |

2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2O.ClH/c1-10(4(11)2-9)3-5(6,7)8;/h2-3,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPLVJVKXSRVTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(F)(F)F)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354952-93-4 | |

| Record name | 2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.